2,5-Dihydroxy-7-methoxyflavanone
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Overview
Description
2,5-Dihydroxy-7-methoxyflavanone is a flavonoid compound that can be isolated from the stem bark of Friesodielsia enghiana . Flavonoids are a large class of natural aromatic compounds known for their diverse pharmacological activities, including anti-cancer, anti-microbial, anti-oxidant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-7-methoxyflavanone typically involves the use of flavonoid precursors and specific reaction conditions. One common method includes the use of column chromatography with silica gel, eluted with increasing amounts of methanol in dichloromethane . The compound can also be isolated from natural sources such as the stem bark of Friesodielsia enghiana .
Industrial Production Methods
the extraction from natural sources remains a viable method, especially for research purposes .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-7-methoxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized flavonoid derivatives, reduced flavonoids, and substituted flavonoids with various functional groups .
Scientific Research Applications
2,5-Dihydroxy-7-methoxyflavanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other flavonoid derivatives.
Biology: Studied for its anti-cancer, anti-microbial, and anti-oxidant properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-7-methoxyflavanone involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting enzymes: Such as cyclooxygenase and lipoxygenase, which are involved in inflammation.
Scavenging free radicals: Reducing oxidative stress and preventing cellular damage.
Inducing apoptosis: In cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pinostrobin (5-hydroxy-7-methoxyflavanone): Another flavonoid with similar anti-inflammatory and anti-oxidant properties.
Acacetin (5,7-Dihydroxy-4’-methoxyflavone): Known for its anti-cancer and anti-inflammatory activities.
Quercetin: A well-known flavonoid with extensive research on its anti-cancer and anti-oxidant properties.
Uniqueness
2,5-Dihydroxy-7-methoxyflavanone is unique due to its specific hydroxyl and methoxy substitutions, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
35486-66-9 |
---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2,5-dihydroxy-7-methoxy-2-phenyl-3H-chromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-20-11-7-12(17)15-13(18)9-16(19,21-14(15)8-11)10-5-3-2-4-6-10/h2-8,17,19H,9H2,1H3 |
InChI Key |
RBTSKEDOUJLPHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)(C3=CC=CC=C3)O)O |
Origin of Product |
United States |
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